(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of anthracene and is often used in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the non-deuterated version of the compound, followed by the incorporation of deuterium through specific reactions. Common methods include catalytic hydrogenation using deuterium gas or the use of deuterated reagents in organic synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the deuterium content and overall chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracene derivatives .
Scientific Research Applications
(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is used in a wide range of scientific research applications:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves its interaction with molecular targets through its aromatic structure. The deuterium atoms provide stability and allow for detailed studies of reaction mechanisms and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A non-deuterated version with similar aromatic properties.
Tetracene: Another polycyclic aromatic hydrocarbon with extended conjugation.
Phenanthrene: A compound with a similar structure but different ring fusion.
Uniqueness
The uniqueness of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 lies in its deuterium content, which provides enhanced stability and allows for precise studies in NMR spectroscopy and other analytical techniques .
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
(1R,2S,11R,12S)-2,5,6,7,8-pentadeuterio-11-(trideuteriomethyl)tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione |
InChI |
InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D |
InChI Key |
NELNWZJOZOSDFH-ROKNWGGVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)[C@]3([C@@H]4C[C@H]([C@]3(C2=O)C([2H])([2H])[2H])C=C4)[2H])[2H])[2H] |
Canonical SMILES |
CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.